molecular formula C6H12O2S B076633 Ethyl 3-(methylthio)propionate CAS No. 13327-56-5

Ethyl 3-(methylthio)propionate

Cat. No.: B076633
CAS No.: 13327-56-5
M. Wt: 148.23 g/mol
InChI Key: YSNWHRKJEKWJNY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 3-(methylthio)propionate, also known as Ethyl 3-(methylthio)propanoate, is primarily used as a flavouring agent . Its primary targets are the olfactory receptors in the nasal cavity that detect smell. The compound contributes to the overall flavour profile of food and beverages by interacting with these receptors.

Pharmacokinetics

As a flavouring agent, it is generally recognized as safe by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), indicating no safety concern at current levels of intake .

Result of Action

The primary result of the action of this compound is the perception of flavour. By interacting with the olfactory receptors, it contributes to the sensory experience of food and beverages. It is known to have a fruity, pineapple, and sulfurous organoleptic property .

Biochemical Analysis

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of Ethyl 3-(methylthio)propionate in animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that this compound is a metabolite in several plant species, including Cucumis melo var. cantalupo, Fragaria x ananassa, and Ananas comosus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(methylthio)propionate can be synthesized through the esterification of 3-(methylthio)propionic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chloromethyl methyl sulfide and silane, [1-ethoxy-1-buten-1-yl)oxy]trimethyl . This method ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(methylthio)propionate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(methylthio)propionate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-(methylthio)propionate can be compared with other similar compounds such as:

    Mthis compound: This compound has a similar structure but with a methyl group instead of an ethyl group.

    Ethyl propionate: This compound lacks the methylthio group and has a simpler structure.

Uniqueness: this compound stands out due to its unique combination of a fruity aroma and sulfurous notes, making it valuable in both the food and fragrance industries .

Properties

IUPAC Name

ethyl 3-methylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-3-8-6(7)4-5-9-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNWHRKJEKWJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065414
Record name Ethyl 3-(methylthio)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with onion-like, fruity, sweet odour
Record name Ethyl 3-methylthiopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1097/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

196.00 to 197.00 °C. @ 760.00 mm Hg
Record name Ethyl 3-(methylthio)propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040413
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1 mL in 1 mL 95% alcohol (in ethanol)
Record name Ethyl 3-methylthiopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1097/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.030-1.035
Record name Ethyl 3-methylthiopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1097/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13327-56-5
Record name Ethyl 3-methylthiopropionate
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Record name Ethyl 3-methylthiopropionate
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Record name 13327-56-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165650
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 3-(methylthio)-, ethyl ester
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Record name Ethyl 3-(methylthio)propionate
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URL https://comptox.epa.gov/dashboard/DTXSID2065414
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Record name Ethyl 3-(methylthio)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYL 3-METHYLTHIOPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AVT374NII
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Record name Ethyl 3-(methylthio)propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040413
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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